molecular formula C21H18N4O B4554692 2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide

2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B4554692
M. Wt: 342.4 g/mol
InChI Key: BOYNXPGAJNXHJS-UHFFFAOYSA-N
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Description

2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic small molecule based on the prominent pyrazolo[1,5-a]pyrimidine scaffold, a structure of significant interest in modern medicinal chemistry and oncology drug discovery . This compound is presented as a high-purity chemical for research applications. The core pyrazolo[1,5-a]pyrimidine framework is recognized for its potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Protein kinases are key regulators in cellular signalling pathways, and their dysregulation is a hallmark of many cancers. Compounds featuring this scaffold have been developed as inhibitors for a diverse range of kinases, including but not limited to CK2, EGFR, B-Raf, MEK, and various Cyclin-Dependent Kinases (CDKs) . The specific substitution pattern on the this compound structure is designed to modulate its selectivity and binding affinity towards particular kinase targets, making it a valuable tool for investigating signalling pathways in cancer cells and for structure-activity relationship (SAR) studies . Researchers can utilize this compound in in vitro assays to evaluate its cytotoxicity, anti-proliferative effects, and kinase selectivity profiles. Its potential applications extend to probing the mechanisms of oncogenic transformation and resistance, contributing to the development of next-generation targeted therapies . Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-14-18(21(26)23-17-11-7-4-8-12-17)13-25-20(22-14)19(15(2)24-25)16-9-5-3-6-10-16/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYNXPGAJNXHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C=C1C(=O)NC3=CC=CC=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethylpyrazole with a suitable aldehyde or ketone, followed by cyclization with an appropriate amine or amide . The reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Core Formation via Cyclocondensation

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed through cyclocondensation reactions. A prominent method involves:

  • Reactants : 5-Amino-3-methylpyrazole derivatives and β-dicarbonyl compounds (e.g., ethyl acetoacetate) .

  • Conditions : Reflux in ethanol with acetic acid (6 equiv) under an oxygen atmosphere at 130°C for 18 hours .

  • Mechanism : Nucleophilic addition of the enol form of the β-dicarbonyl to the N-amino-2-iminopyridine intermediate, followed by oxidative dehydrogenation and cyclization (Figure 1) .

Table 1: Optimization of Cyclocondensation Conditions

EntryCatalystAtmosphereYield (%)
1Pd(OAc)₂Air34
4AcOH (6 eq)O₂94

Carboxamide Functionalization

The carboxamide group is introduced via direct amidation of ester precursors:

  • Precursor : Ethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate .

  • Reagents : Primary amines (e.g., 6-methyl-2-pyridinamine) under microwave irradiation .

  • Conditions : KOH (10 mol%) in DMF at 120°C for 30 minutes, yielding 65–92% .

Mechanistic Pathway :

  • Base-mediated hydrolysis of the ester to a carboxylic acid.

  • Coupling with amines via nucleophilic acyl substitution .

Biological Activity-Driven Modifications

The compound’s carboxamide moiety is pivotal for interactions with biological targets. Key modifications include:

  • Substituent Variation : Replacement of the phenyl groups with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate binding affinity .

  • Structure-Activity Relationships (SAR) :

    • IC₅₀ values for α-glucosidase inhibition range from 15.2 ± 0.4 µM to 201.3 ± 4.2 µM, outperforming acarbose (IC₅₀ = 750.0 ± 1.5 µM) .

    • Antitumor activity against HepG-2 and MCF-7 cells correlates with substituents at the 3- and 7-positions .

Table 2: Inhibitory Activities of Analogues

CompoundIC₅₀ (µM)Target
3d 15.2 ± 0.4α-Glucosidase
18b 63.2 ± 5.9HepG-2/MCF-7

Solid-Phase Catalysis

Silica gel or alumina-supported catalysts enable solvent-free protocols:

  • Example : NaF/alumina-mediated synthesis of pyrazolo[1,5-a]pyrimidine esters, achieving 80% yield on a gram scale .

Stability and Side Reactions

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., TFA) triggers decomposition via cleavage of the pyrimidine ring .

  • Oxidative Stability : Stable under O₂ atmosphere during synthesis but degrades in the presence of peroxides .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves several steps that include the formation of the pyrazolo[1,5-a]pyrimidine core followed by carboxamide formation. The compound's structure is characterized by a pyrazolo-pyrimidine framework, which is known for its diverse biological activities.

Synthesis Overview:

  • Starting Materials: 7-chloro-3,5-diphenylpyrazolo[1,5-a]pyrimidine
  • Reagents: K2CO3 (potassium carbonate), N-(2-hydroxyethyl)ethylenediamine
  • Conditions: Reflux in a suitable solvent (e.g., DMSO or DMF)

The purity of synthesized compounds is typically confirmed using HPLC and NMR spectroscopy techniques .

Anticancer Activity

Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines.

Case Study:
A study conducted by Bobrovs et al. demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives act as antagonists of the aryl hydrocarbon receptor (AHR), which plays a role in cancer progression. The study highlighted that these compounds could reduce cell viability in HuH-7 liver cancer cells when treated with different concentrations of AHR antagonists .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazolo[1,5-a]pyrimidines are known to modulate inflammatory pathways and may serve as potential therapeutic agents for inflammatory diseases.

Data Table: Anti-inflammatory Activity of Pyrazolo[1,5-a]pyrimidines

CompoundTarget PathwayEffectReference
This compoundAHRInhibition of pro-inflammatory cytokines

Drug Development

The structural diversity and biological activity of this compound make it an attractive candidate for drug development. Its ability to act on multiple biological targets suggests potential applications in treating various diseases beyond cancer.

Therapeutic Areas:

  • Cancer therapy
  • Inflammatory diseases
  • Neurodegenerative disorders

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Structural and Functional Differences

The biological and chemical properties of pyrazolo-pyrimidine derivatives depend on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Synthesis Method Key Biological Activity
Target Compound Pyrazolo[1,5-a]pyrimidine 2,5-dimethyl; N,3-diphenyl; 6-carboxamide ~350 (estimated) Multi-step condensation Enzyme inhibition (hypothesized)
7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyltetrazolo[1,5-a]pyrimidine-6-carboxamide Tetrazolo[1,5-a]pyrimidine 3-hydroxyphenyl; 2-methoxyphenyl; 5-methyl 377.4 Multicomponent reactions Therapeutic research
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Triazolo[1,5-a]pyrimidine Amino; aryl groups (e.g., 4-fluorophenyl) ~300–350 One-pot Biginelli reaction Anticancer (e.g., 97.6% inhibition of Panc-1 cells)
3-Methylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 3-methyl; no carboxamide ~160 Basic condensation Structural studies

Key Research Findings

Substituent Effects: The carboxamide group in the target compound enhances hydrogen bonding with biological targets compared to carboxylic acid derivatives (e.g., 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid), which may improve binding affinity .

Tetrazolo[1,5-a]pyrimidines (e.g., ) show varied bioactivity depending on substituents; the 3-hydroxyphenyl group in one derivative may confer antioxidant properties .

Synthetic Efficiency: The target compound requires multi-step synthesis, whereas triazolo and tetrazolo analogs are often synthesized via one-pot or microwave-assisted methods, improving yield and scalability . Catalysts like Fe3O4@SiO2 nanoparticles enable efficient synthesis of tetrazolo-pyrimidine carboxamides, highlighting divergent synthetic strategies .

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound 2-Amino-Triazolo Analogue Tetrazolo Derivative
Solubility Low (lipophilic substituents) Moderate (polar amino group) Moderate (hydroxyl group)
Melting Point Not reported 268–269°C (compound 12) 213–215°C
Stability Stable under acidic conditions pH-sensitive Sensitive to oxidation

Biological Activity

2,5-Dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H18N4OC_{20}H_{18}N_4O, with a molecular weight of approximately 334.38 g/mol. The structure features a pyrazolo-pyrimidine core with specific substitutions that enhance its biological activity.

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. By binding to the active site of CDK2, it prevents phosphorylation of target proteins essential for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Properties

Numerous studies have reported the anticancer efficacy of this compound against various cancer cell lines. For instance:

  • In Vitro Studies : The compound exhibited significant antiproliferative activity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines with IC50 values ranging from 9.8 μM to 14.2 μM .
  • Mechanistic Studies : Research indicates that this compound induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications at specific positions on the pyrazolo-pyrimidine scaffold can enhance biological activity. For example, the presence of electron-donating groups on the phenyl rings significantly increases potency against cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on Lung Cancer : A study demonstrated that treatment with this compound resulted in a substantial reduction in tumor size in xenograft models of A549 cells .
  • Combination Therapy : In another study, this compound was used in combination with standard chemotherapy agents like cisplatin and showed synergistic effects leading to enhanced cell death in resistant cancer cell lines .

Data Summary

Property Value
Molecular FormulaC20H18N4O
Molecular Weight334.38 g/mol
IC50 Against A5499.8 μM
IC50 Against MDA-MB-23114.2 μM
MechanismCDK2 Inhibition

Q & A

Q. How to integrate structure-activity relationship (SAR) studies into drug discovery pipelines?

  • Methodological Answer :
  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., methyl → trifluoromethyl) to assess steric/electronic effects on target binding .
  • Pharmacophore Mapping : Use Schrödinger’s Phase module to identify critical hydrogen-bonding motifs (e.g., carboxamide interactions with kinase hinge regions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide
Reactant of Route 2
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2,5-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide

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